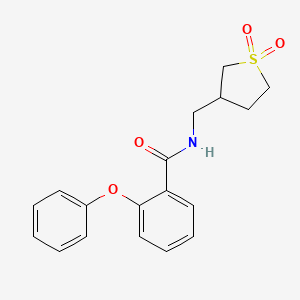

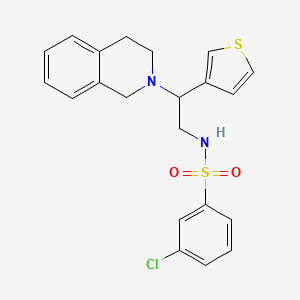

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

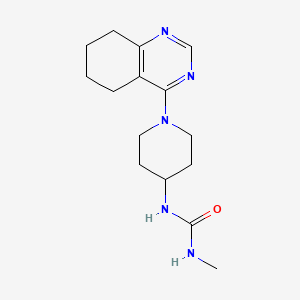

The compound “N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was discovered and characterized as part of a study .

Synthesis Analysis

The compound was identified from previous lead optimization efforts. A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create this potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound includes an ether-based scaffold and a sulfone-based head group .Chemical Reactions Analysis

The compound displays nanomolar potency as a GIRK1/2 activator. It also shows improved metabolic stability over the prototypical urea-based compounds .Applications De Recherche Scientifique

Environmental Impact and Fate of Parabens

- Occurrence and Behavior in Aquatic Environments : Parabens, chemically related to phenoxybenzamides through their use of phenolic structures, have been extensively studied for their environmental impact. Research indicates that despite wastewater treatments effectively reducing paraben concentrations, these compounds persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence is due to the continuous introduction of paraben-based products into the environment. The study also discusses the transformation of parabens into more stable chlorinated by-products in aquatic environments, necessitating further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Health and Environmental Safety of Industrial Chemicals

- Toxicity and Environmental Fate of Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants, which share a functional resemblance to phenoxybenzamides in terms of their phenolic nature, have been reviewed for their environmental occurrence, human exposure, and toxicity. Studies highlight the detection of such compounds in various environmental matrices and their potential health risks, including hepatic toxicity and endocrine disruption. This review emphasizes the need for further research into the environmental behaviors of these compounds and their impacts on human health (Liu & Mabury, 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c20-18(19-12-14-10-11-24(21,22)13-14)16-8-4-5-9-17(16)23-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUPYNINMSOAFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-phenoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2708215.png)

![2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2708218.png)

![4-(dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2708220.png)

![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708224.png)

![6-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinazolin-4-amine](/img/structure/B2708227.png)

![1-[2-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2708231.png)

![8-Fluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2708232.png)